molecular formula C19H16N4O5 B3881050 3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide

3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide

Cat. No.: B3881050
M. Wt: 380.4 g/mol
InChI Key: RNUHXUUNVAEMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as ANA-NNA and has been used in the field of medicinal chemistry for the development of new drugs. The purpose of

Mechanism of Action

The mechanism of action of 3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes in the body. This inhibition leads to the suppression of certain biochemical pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. The compound has also been shown to have antitumor activity and has been used in the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide in lab experiments is its high purity. The compound is easy to synthesize and purify, which makes it an ideal starting material for the synthesis of new drugs. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide. One direction is the development of new drugs based on this compound. The compound has shown promising results in the treatment of various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is the investigation of the mechanism of action of the compound. A better understanding of how the compound works could lead to the development of new drugs that target specific biochemical pathways. Finally, the compound could be used as a reference standard in analytical chemistry to improve the accuracy and precision of analytical methods.

Scientific Research Applications

The compound 3-amino-N'-[(2-naphthyloxy)acetyl]-5-nitrobenzohydrazide has been used for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of new drugs. The compound has also been used as a reference standard in analytical chemistry.

Properties

IUPAC Name

3-amino-N'-(2-naphthalen-2-yloxyacetyl)-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c20-15-7-14(8-16(10-15)23(26)27)19(25)22-21-18(24)11-28-17-6-5-12-3-1-2-4-13(12)9-17/h1-10H,11,20H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUHXUUNVAEMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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